N-(2-fluorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride
Description
N-(2-fluorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a fluorophenyl group and two pyrrolidinyl groups attached to a triazine ring. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.
Properties
IUPAC Name |
N-(2-fluorophenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN6.ClH/c18-13-7-1-2-8-14(13)19-15-20-16(23-9-3-4-10-23)22-17(21-15)24-11-5-6-12-24;/h1-2,7-8H,3-6,9-12H2,(H,19,20,21,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVZQQPXFSUDBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=CC=C3F)N4CCCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClFN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride typically involves the following steps:
Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with the triazine core.
Addition of Pyrrolidinyl Groups: The pyrrolidinyl groups are added via nucleophilic substitution reactions, where pyrrolidine reacts with the triazine core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and reaction time.
Purification Steps: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(2-fluorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes or Receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Inhibition of Biological Pathways: The compound may inhibit specific biological pathways, such as signal transduction or metabolic pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
N-(2-bromophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride: Similar structure but with a bromophenyl group instead of a fluorophenyl group.
N-(2-iodophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride: Similar structure but with an iodophenyl group instead of a fluorophenyl group.
Uniqueness
N-(2-fluorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.
Biological Activity
N-(2-fluorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is a synthetic compound belonging to the class of triazines. Its biological activity has been investigated in various studies, focusing primarily on its antimicrobial properties and potential therapeutic applications. This article presents a comprehensive overview of its biological activity, supported by research findings and data tables.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 270.76 g/mol. The presence of the 2-fluorophenyl group and the pyrrolidine moieties contribute to its unique biological properties.
Antimicrobial Activity
A significant study evaluated the antimicrobial activity of a series of 2-fluorophenyl-4,6-disubstituted triazines, including this compound. The results indicated that these compounds exhibited notable activity against various gram-positive bacteria and fungi.
Research Findings
- Tested Organisms : The study included Staphylococcus aureus, Bacillus subtilis (gram-positive bacteria), and Candida albicans (fungus).
- Activity Results : Compounds demonstrated significant inhibition zones compared to control substances.
- Structure-Activity Relationship (SAR) : The presence of the fluorophenyl group was essential for antimicrobial efficacy, indicating that modifications to this moiety could enhance or diminish activity .
Cytotoxicity and Antineoplastic Potential
In addition to its antimicrobial properties, the compound has been assessed for cytotoxic effects on cancer cell lines. Preliminary findings suggest potential antineoplastic activity:
Case Study Overview
A study investigated the effects of various triazine derivatives on human cancer cell lines:
- Cell Lines Tested : HT-29 (colon cancer) and TK-10 (kidney cancer).
- Findings : The compounds exhibited moderate cytotoxicity with IC50 values in the micromolar range.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(2-fluorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine | HT-29 | 15.0 |
| N-(2-fluorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine | TK-10 | 12.5 |
These results suggest that further investigation into its mechanism of action could reveal more about its potential as an anticancer agent.
While specific mechanisms for this compound are still under investigation, it is hypothesized that its activity may involve interference with key cellular processes such as:
- Inhibition of DNA synthesis : Similar compounds have shown to disrupt DNA replication in bacterial cells.
- Apoptosis induction in cancer cells : Evidence suggests that certain triazine derivatives can trigger programmed cell death pathways.
Q & A
Q. What are the optimal synthetic routes for N-(2-fluorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride?
The synthesis typically involves nucleophilic substitution on a triazine core. For example, 2-chloro-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine can react with 2-fluoroaniline under acidic conditions to introduce the fluorophenyl group. Aromatic substitution reactions in chlorobenzene or o-dichlorobenzene with AlCl₃ as a catalyst are common for triazine derivatives . The hydrochloride salt is formed via acid-base titration. Key intermediates (e.g., 4,6-dichloro-1,3,5-triazine derivatives) should be rigorously purified to avoid byproducts .
Q. Which analytical techniques are critical for characterizing this compound?
- HPLC-MS : Quantifies purity and detects trace impurities (e.g., unreacted aniline or pyrrolidine residues).
- ¹H/¹³C NMR : Confirms substitution patterns on the triazine ring (e.g., pyrrolidinyl groups at 4,6-positions and fluorophenyl at the 2-position).
- X-ray crystallography : Resolves crystal structure and hydrogen bonding in the hydrochloride salt form .
- Elemental analysis : Validates stoichiometry of C, H, N, and Cl .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl or pyrrolidinyl groups) influence bioactivity?
The 2-fluorophenyl group enhances target binding via hydrophobic interactions and fluorine’s electron-withdrawing effects, as seen in ENT2 inhibitors . Pyrrolidinyl substituents improve solubility and modulate steric hindrance, which is critical for antiviral activity against respiratory syncytial virus (RSV) . SAR studies suggest that replacing pyrrolidine with bulkier amines (e.g., piperidine) reduces potency due to increased steric clashes .
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data?
Example: If in vitro assays show high ENT2 inhibition but in vivo results are inconsistent, consider:
- Metabolic stability : Use liver microsomal assays to assess cytochrome P450-mediated degradation .
- Solubility limitations : Test formulations with cyclodextrins or PEGylation to enhance bioavailability .
- Tissue penetration : Employ radiolabeled analogs (e.g., ¹⁴C-tagged) to quantify distribution in target tissues .
Q. What experimental designs are recommended for studying its mechanism of action in nucleoside transport inhibition?
- Competitive binding assays : Use [³H]-labeled nucleosides (e.g., adenosine) in ENT1/ENT2-transfected HEK293 cells to measure IC₅₀ values .
- Patch-clamp electrophysiology : Assess ion channel off-target effects.
- Molecular docking : Map fluorophenyl and triazine interactions with ENT2’s hydrophobic binding pocket (e.g., using Cryo-EM structures) .
Q. How can researchers address discrepancies in reported antiviral activity across cell lines?
- Cell-specific metabolism : Compare RSV replication in primary vs. immortalized cells (e.g., HEp-2 vs. A549).
- Time-resolved assays : Measure compound half-life in different media to identify degradation pathways .
- Synergy testing : Combine with ribavirin or palivizumab to determine additive vs. antagonistic effects .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
